Comparative FGFR1 Kinase Inhibition: 6-Methoxy vs. 6-Methyl and 6-H Analogs
In a head-to-head enzymatic assay, 4-Fluoro-3-[(6-methoxyimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid inhibits FGFR1 with an IC50 of 12 nM, whereas the 6-methyl analog (CAS 2088945-60-0) shows an IC50 of 85 nM, and the 6-H analog (no substitution at position 6) shows an IC50 of 450 nM . This demonstrates a >7-fold improvement in potency over the 6-methyl analog and a >37-fold improvement over the 6-H analog, attributed to optimal hydrogen-bond acceptance by the methoxy group in the hinge region.
| Evidence Dimension | FGFR1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 6-Methyl analog (CAS 2088945-60-0) IC50 = 85 nM; 6-H analog IC50 = 450 nM |
| Quantified Difference | 7.1-fold more potent than 6-methyl; 37.5-fold more potent than 6-H |
| Conditions | Recombinant FGFR1 kinase domain, ATP concentration = Km (approx. 100 µM), HTRF assay |
Why This Matters
For researchers procuring a chemical probe with maximal FGFR1 inhibitory potency, the 6-methoxy substituent provides a quantifiably superior starting point compared to 6-methyl or unsubstituted analogs, directly reducing the compound concentration needed for cellular assays and improving the signal-to-noise ratio in target engagement studies.
